molecular formula C14H10BrFN6S B11049910 6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11049910
M. Wt: 393.24 g/mol
InChI Key: BEUUGQHJYZJNGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that features a unique combination of pyrazole, triazole, and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. The process may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Bromination: Introduction of the bromine atom at the desired position on the pyrazole ring.

    Formation of the triazole ring: This involves the cyclization of an appropriate hydrazide with a suitable nitrile.

    Attachment of the fluorobenzyl group: This step typically involves a nucleophilic substitution reaction.

    Formation of the thiadiazole ring: This can be achieved through the cyclization of a thiosemicarbazide with a suitable carbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Biology: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.

    Materials Science: The compound’s properties may make it suitable for use in the development of new materials with specific electronic or optical properties.

    Industry: It can be used in the synthesis of other complex molecules or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, in medicinal applications, the compound may inhibit specific enzymes or receptors, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-1-methyl-2-(pyrrolidin-1-yl)-1H-imidazole
  • 4-bromo-5-methyl-1-(2-(methylthio)ethyl)-1H-pyrazole

Uniqueness

6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-(4-fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combination of pyrazole, triazole, and thiadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H10BrFN6S

Molecular Weight

393.24 g/mol

IUPAC Name

6-(4-bromo-2-methylpyrazol-3-yl)-3-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H10BrFN6S/c1-21-12(10(15)7-17-21)13-20-22-11(18-19-14(22)23-13)6-8-2-4-9(16)5-3-8/h2-5,7H,6H2,1H3

InChI Key

BEUUGQHJYZJNGN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)Br)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.